trans-2-Chloro-3,4-dimethoxy-beta-nitrostyrene trans-2-Chloro-3,4-dimethoxy-beta-nitrostyrene
Brand Name: Vulcanchem
CAS No.: 41122-35-4
VCID: VC20886443
InChI: InChI=1S/C10H10ClNO4/c1-15-8-4-3-7(5-6-12(13)14)9(11)10(8)16-2/h3-6H,1-2H3/b6-5+
SMILES: COC1=C(C(=C(C=C1)C=C[N+](=O)[O-])Cl)OC
Molecular Formula: C10H10ClNO4
Molecular Weight: 243.64 g/mol

trans-2-Chloro-3,4-dimethoxy-beta-nitrostyrene

CAS No.: 41122-35-4

Cat. No.: VC20886443

Molecular Formula: C10H10ClNO4

Molecular Weight: 243.64 g/mol

* For research use only. Not for human or veterinary use.

trans-2-Chloro-3,4-dimethoxy-beta-nitrostyrene - 41122-35-4

Specification

CAS No. 41122-35-4
Molecular Formula C10H10ClNO4
Molecular Weight 243.64 g/mol
IUPAC Name 3-chloro-1,2-dimethoxy-4-[(E)-2-nitroethenyl]benzene
Standard InChI InChI=1S/C10H10ClNO4/c1-15-8-4-3-7(5-6-12(13)14)9(11)10(8)16-2/h3-6H,1-2H3/b6-5+
Standard InChI Key PXDQNCVFROGRNW-AATRIKPKSA-N
Isomeric SMILES COC1=C(C(=C(C=C1)/C=C/[N+](=O)[O-])Cl)OC
SMILES COC1=C(C(=C(C=C1)C=C[N+](=O)[O-])Cl)OC
Canonical SMILES COC1=C(C(=C(C=C1)C=C[N+](=O)[O-])Cl)OC

Introduction

Fundamental Characteristics and Identification

Trans-2-Chloro-3,4-dimethoxy-beta-nitrostyrene is a halogenated heterocyclic compound with the IUPAC name 3-chloro-1,2-dimethoxy-4-[(E)-2-nitroethenyl]benzene . The compound possesses a molecular formula of C₁₀H₁₀ClNO₄ and a molecular weight of 243.64 g/mol, confirming its relatively complex structure featuring multiple functional groups . Its chemical structure is characterized by a benzene ring with chloro and dimethoxy substituents, along with a nitrovinyl group that gives the compound its distinctive reactive properties.

The compound's configuration is specifically in the trans (E) form, which refers to the arrangement of groups around the carbon-carbon double bond of the nitrovinyl moiety. This stereochemical configuration is crucial for its biological activity and influences its interactions with target receptors and proteins. Physical examination reveals it as a crystalline solid with high purity standards, typically exceeding 95% when analyzed by High-Performance Liquid Chromatography (HPLC) .

Chemical Properties and Structural Features

Physical and Chemical Properties

Trans-2-Chloro-3,4-dimethoxy-beta-nitrostyrene exhibits several distinctive properties that influence its behavior in chemical and biological systems:

PropertyValueSource
Molecular FormulaC₁₀H₁₀ClNO₄
Molecular Weight243.64 g/mol
Physical StateSolid
Purity (Commercial)>95% (HPLC)
SMILES NotationCOC1=C(C(=C(C=C1)C=CN+[O-])Cl)OC

The compound contains several functional groups, including chloro, methoxy, and nitro substituents , which contribute to its reactivity profile and biological interactions. The presence of these groups creates a unique electron distribution across the molecule, influencing its potential to interact with biological targets.

Structural Characteristics

The structure of trans-2-Chloro-3,4-dimethoxy-beta-nitrostyrene features a benzene ring with specific substitution patterns that define its chemical behavior:

  • A chlorine atom at the 2-position of the benzene ring

  • Methoxy groups at positions 3 and 4

  • A beta-nitrostyrene moiety with a trans configuration

This specific arrangement of substituents creates an electron-rich aromatic system with strategic electron-withdrawing groups. The trans configuration of the nitrovinyl group is particularly important, as it positions functional groups to optimize interactions with target receptors in biological systems.

Synthesis Methodologies

The synthesis of trans-2-Chloro-3,4-dimethoxy-beta-nitrostyrene typically involves a multi-step process starting from simpler precursors. The compound is primarily prepared through condensation reactions involving appropriately substituted benzaldehydes with nitromethane.

Laboratory Synthesis

A common synthetic approach involves:

  • Starting with 2-chloro-3,4-dimethoxybenzaldehyde as the primary precursor

  • Condensation with nitromethane under basic conditions (Henry reaction)

  • Dehydration of the resulting β-nitroalcohol intermediate

  • Purification to obtain the trans isomer with high stereoselectivity

This synthetic route allows for controlled stereochemistry, ensuring the production of the trans isomer, which is critical for its biological activity profile.

Industrial Production Considerations

For larger-scale production, modified approaches may be employed to enhance yield and purity while reducing waste:

  • Continuous flow reactors may be utilized to improve reaction efficiency and control

  • Optimized catalytic systems can enhance stereoselectivity

  • Green chemistry principles might be applied to reduce environmental impact

These industrial methods typically require specialized equipment and controlled conditions to ensure consistent quality and high yield of the desired trans isomer.

Biological Activity and Pharmacological Properties

Neuropharmacological Significance

Trans-2-Chloro-3,4-dimethoxy-beta-nitrostyrene has garnered significant attention in neuropharmacology due to its involvement in dopaminergic systems. The compound serves as an intermediate in the synthesis of high-affinity D1 dopamine receptor ligands , making it relevant to research on various neurological conditions. Its structural features enable specific interactions with dopamine receptors, potentially influencing neurotransmission pathways involved in:

  • Motor control

  • Reward mechanisms

  • Cognitive functions

  • Mood regulation

Research into compounds derived from or related to trans-2-Chloro-3,4-dimethoxy-beta-nitrostyrene has connections to several neurological research areas, including Alzheimer's disease, depression, Huntington's disease, Parkinson's disease, and schizophrenia .

Antimicrobial Properties

Studies have demonstrated promising antimicrobial activity for trans-2-Chloro-3,4-dimethoxy-beta-nitrostyrene against various pathogens. The following table summarizes its efficacy against common microbial strains:

Microbial StrainMinimum Inhibitory Concentration (MIC)
Candida albicans128 μg/mL
Staphylococcus aureus64 μg/mL
Pseudomonas aeruginosa256 μg/mL

These values indicate moderate to significant antimicrobial activity, with particular effectiveness against Staphylococcus aureus, suggesting potential applications in addressing antibiotic resistance challenges.

Antiproliferative Activity

In cancer research, trans-2-Chloro-3,4-dimethoxy-beta-nitrostyrene and structurally related compounds have demonstrated antiproliferative effects against specific cancer cell lines:

Compound TypeIC Value (μM)Cancer Type
Trans-2-Chloro-3,4-dimethoxy-beta-nitrostyrene derivatives<10Chronic Lymphocytic Leukemia

The compound appears to induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) modulation, suggesting potential therapeutic applications in oncology.

Mechanism of Action

Cellular and Molecular Interactions

The biological activity of trans-2-Chloro-3,4-dimethoxy-beta-nitrostyrene is primarily attributed to several molecular mechanisms:

  • The nitro group can undergo reduction to form reactive intermediates that interact with cellular components

  • These intermediates may disrupt cellular processes through oxidative stress mechanisms

  • The compound can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins and other biomolecules

  • Specific interactions with dopamine receptors influence neurotransmission pathways

Dopaminergic System Interactions

In its role as an intermediate for D1 dopamine receptor ligands, trans-2-Chloro-3,4-dimethoxy-beta-nitrostyrene contributes to compounds that:

  • Bind selectively to D1 dopamine receptors

  • Influence dopamine-mediated signaling pathways

  • Potentially modulate neurotransmission in specific brain regions

  • May affect behaviors and physiological processes regulated by dopamine

These interactions with the dopaminergic system explain the compound's relevance to research on various neurological and psychiatric conditions, including Parkinson's disease, schizophrenia, and addiction .

Structural Relationships and Comparative Analysis

Comparison with Related Compounds

Trans-2-Chloro-3,4-dimethoxy-beta-nitrostyrene shares structural similarities with other substituted nitrostyrenes, but important differences exist:

CompoundCAS NumberStructural DifferenceSignificance
Trans-2-Chloro-3,4-dimethoxy-beta-nitrostyrene41122-35-4Reference compoundHigh affinity D1 dopamine receptor ligand intermediate
Trans-3-Chloro-4,5-dimethoxy-beta-nitrostyrene871126-37-3Different substitution patternDifferent biological activity profile

The precise positioning of functional groups significantly impacts receptor binding specificity and biological activity, explaining why trans-2-Chloro-3,4-dimethoxy-beta-nitrostyrene has specific applications in dopamine receptor research that may differ from its structural analogues.

Structure-Activity Relationships

Structure-activity relationship studies suggest that:

  • The trans configuration is critical for optimal receptor interactions

  • The positioning of the chloro and methoxy substituents influences binding affinity

  • The nitro group serves as a key pharmacophore in many biological activities

  • Minor structural modifications can significantly alter biological effects

These relationships provide valuable insights for medicinal chemists seeking to optimize compounds for specific therapeutic applications.

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